![molecular formula C9H14Cl2F3N3S B2703638 1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride CAS No. 1941048-24-3](/img/structure/B2703638.png)

1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

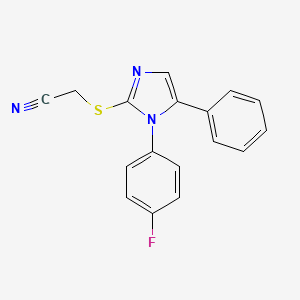

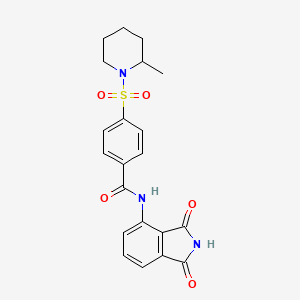

“1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride” is a chemical compound with the CAS Number: 1941048-24-3 . It has a molecular weight of 324.2 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The IUPAC name of this compound is 2-(piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole dihydrochloride . The InChI code is 1S/C9H12F3N3S.2ClH/c10-9(11,12)7-6-16-8(14-7)5-15-3-1-13-2-4-15;;/h6,13H,1-5H2;2*1H .

Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 324.2 .

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Piperazine and its analogues have been extensively studied for their potential as antimycobacterial agents. These compounds are recognized for their efficacy against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural framework of piperazine serves as a crucial building block in the design of anti-TB molecules, emphasizing the importance of structure-activity relationships (SAR) in developing safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).

Therapeutic Uses and Drug Metabolism

The metabolism of arylpiperazine derivatives, which have found clinical application in treating depression, psychosis, or anxiety, involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites exhibit a variety of effects, particularly related to serotonin receptors. Their extensive distribution in tissues, including the brain, highlights the significance of piperazine derivatives in the pharmacological landscape (Caccia, 2007).

Patent Review on Piperazine Derivatives

Piperazine derivatives encompass a wide range of therapeutic uses, from antipsychotic and antidepressant to anticancer and anti-inflammatory agents. The flexibility of the piperazine scaffold allows for significant variations in medicinal potential based on substitution patterns, indicating its broad utility in drug discovery (Rathi et al., 2016).

DNA Binding and Pharmacological Actions

Derivatives like Hoechst 33258, which contains a piperazine unit, are known to bind strongly to the minor groove of DNA, showcasing specificity for AT-rich sequences. Such compounds have applications in chromosome and nuclear staining, analysis of DNA content, and as radioprotectors and topoisomerase inhibitors, demonstrating the significant biological implications of piperazine derivatives (Issar & Kakkar, 2013).

Development for TB Treatment

Piperazine-benzothiazinone derivatives like Macozinone (PBTZ169) are under clinical studies for treating tuberculosis (TB). Their mode of action includes targeting the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. The ongoing development of such compounds offers hope for more efficient TB drug regimens (Makarov & Mikušová, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

While specific future directions for this compound are not mentioned in the search results, the synthesis of piperazine derivatives is a topic of ongoing research, with recent developments in methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .

Propiedades

IUPAC Name |

2-(piperazin-1-ylmethyl)-4-(trifluoromethyl)-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3S.2ClH/c10-9(11,12)7-6-16-8(14-7)5-15-3-1-13-2-4-15;;/h6,13H,1-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVLGPDJEOSXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=CS2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2703558.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]prop-2-enamide](/img/structure/B2703565.png)

![1-(3-Chlorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2703566.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2703568.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2703574.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703576.png)